5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine
Description
Properties
IUPAC Name |
3-(4-pyridin-2-ylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7/c12-10-14-11(16-15-10)18-7-5-17(6-8-18)9-3-1-2-4-13-9/h1-4H,5-8H2,(H3,12,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTFDUPNDSPJFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NNC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the piperazine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a triazole structure, including 5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine, exhibit notable antimicrobial properties. Triazoles are known to inhibit the growth of various fungal and bacterial strains. For instance, derivatives of triazole have been shown to be effective against Candida species and other pathogenic fungi, often outperforming traditional antifungals like fluconazole .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | ≤ 25 µg/mL |
| Other Triazole Derivatives | Geotrichum candidum | ≥ 25 µg/mL |
| Rhodotorula mucilaginosa | ≤ 25 µg/mL |
Anti-inflammatory Effects
Triazole derivatives have been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. This makes them potential candidates for treating inflammatory diseases .
Anticancer Potential
The anticancer activity of triazole derivatives has gained attention due to their ability to interfere with cancer cell proliferation. Some studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth .
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of various triazole derivatives against clinical isolates of Candida. Results showed that certain modifications in the triazole structure significantly increased antifungal potency compared to standard treatments .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that triazole derivatives could reduce inflammation markers in human cell lines exposed to inflammatory stimuli. This suggests a mechanism that could be harnessed for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the piperazine or triazole rings, which influence physicochemical properties and biological activity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Studies
Lipophilicity and Bioavailability :
- The benzodioxolylmethyl-substituted derivative (C₁₅H₁₈N₆O₂) shows increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Pharmacological vs. Agricultural Applications :
- While the target compound is explored for medicinal chemistry, flucarbazone (a triazole derivative) is a commercial herbicide, highlighting how substituent choice directs application .
Antimicrobial Activity: Triazole-Schiff base hybrids (e.g., pyrazolo[3,4-d]pyrimidines) demonstrate antimicrobial activity against pathogens like Phytophthora infestans (58–72% inhibition at 50 µg/mL), suggesting that similar modifications in this compound could enhance bioactivity .
Biological Activity
The compound 5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine is a member of the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on antifungal and neuroprotective activities, as well as its structure-activity relationship (SAR).
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 242.28 g/mol. The compound features a triazole ring fused with a piperazine moiety and a pyridine substituent, contributing to its biological activity.
Antifungal Activity
Recent studies highlight the potential of 1,2,4-triazole derivatives as antifungal agents. The core structure of the triazole has been shown to exhibit broad-spectrum antifungal activity due to its ability to inhibit fungal lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in fungi.
- Structure-Activity Relationship (SAR) : The presence of various substituents on the triazole ring significantly influences antifungal potency. For instance, modifications on the piperazine or pyridine portions can enhance activity against resistant fungal strains .
| Compound | Activity (MIC μg/mL) | Comments |
|---|---|---|
| Compound A | 0.5 | Excellent antifungal activity against Candida species |
| Compound B | 16 | Moderate activity against Aspergillus species |
| Compound C | 32 | Poor activity against resistant strains |
Neuroprotective Activity
In addition to its antifungal properties, this compound has been investigated for neuroprotective effects, particularly in the context of Parkinson's disease (PD). The compound has been identified as an inhibitor of alpha-synuclein aggregation, a hallmark of PD.
- Mechanism of Action : The compound prevents the formation of toxic aggregates by stabilizing monomeric forms of alpha-synuclein. This action is crucial in mitigating neurotoxicity associated with PD .
| Study | Effectiveness | Methodology |
|---|---|---|
| Study A | 44% reduction in aggregation | Thioflavin T (ThT) assay |
| Study B | 21% reduction in toxicity markers | In vivo MPTP model |
Case Studies
- Antifungal Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited potent antifungal activity against various strains of Candida and Aspergillus. The most effective derivative showed an MIC value of 0.5 μg/mL against Candida albicans.
- Neuroprotection in Animal Models : In experiments involving MPTP-induced models of Parkinson's disease in mice, the compound significantly reduced motor deficits and improved levels of dopaminergic markers. These findings suggest its potential application in therapeutic strategies for neurodegenerative diseases .
Q & A
Q. Table 1: Representative Reaction Conditions for Triazole Derivatives
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Amino-1,2,4-triazole | CuI | DMF | 90 | 72 | |
| Pyridinylpiperazine | KCO | DMSO | 80 | 68 |
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure by growing single crystals via slow evaporation (e.g., monoclinic system, space group P21/c, with unit cell parameters a = 10.751 Å, b = 13.721 Å, c = 11.385 Å, β = 102.57°) .
- NMR Spectroscopy : Confirm proton environments (e.g., pyridinyl protons at δ 8.3–8.6 ppm, piperazine CH at δ 3.2–3.5 ppm). Use NMR to verify carbonyl/aromatic carbons .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 369.37 for CHN) .
Advanced: How can computational methods (e.g., DFT, reaction path search) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Step 1 : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and predict binding affinity to biological targets .
- Step 2 : Employ reaction path search algorithms (e.g., artificial force-induced reaction method) to simulate plausible reaction mechanisms and optimize transition states .
- Step 3 : Validate predictions with in vitro assays (e.g., enzyme inhibition studies for kinase targets). For example, fluorobenzamide-triazole derivatives showed IC values <10 µM in antifungal assays .
Advanced: How should researchers address contradictions in spectroscopic or bioactivity data across studies?
Methodological Answer:
- Scenario 1 : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Re-run spectra in deuterated DMSO vs. CDCl to assess solvent dependency .
- Scenario 2 : Conflicting bioactivity results (e.g., IC variability) require standardized protocols:
- Cross-Validation : Combine XRD (for absolute configuration) with molecular docking to reconcile structural-activity relationships .
Advanced: What strategies improve the resolution of chromatographic separation for this compound and its byproducts?
Methodological Answer:
- HPLC Method Development :
- Troubleshooting : Adjust pH to 3.0 with formic acid to reduce peak tailing. Use preparative HPLC with larger columns (e.g., 20 × 250 mm) for bulk purification .
Advanced: How can AI-driven platforms like COMSOL Multiphysics optimize reaction scalability?
Methodological Answer:
- Process Simulation : Model heat/mass transfer in batch reactors to identify hotspots or mixing inefficiencies.
- AI Integration : Train neural networks on historical reaction data to predict optimal scaling parameters (e.g., agitation rate, cooling profiles) .
- Case Study : A 10x scale-up of triazole synthesis achieved 92% yield parity with lab-scale by simulating solvent evaporation rates in COMSOL .
Advanced: What are the best practices for assessing the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing :
- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photooxidation (λ~300 nm for triazole ring degradation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
